![molecular formula C8H16N2O3 B14283269 2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane CAS No. 137241-21-5](/img/structure/B14283269.png)
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane is a complex organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of the azoxy group (NNO) and the dioxane ring makes this compound unique and of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes often involves the use of orthoesters or molecular sieves to remove water through chemical reaction or physical sequestration . This method ensures high yields and purity of the final product. The use of zirconium tetrachloride (ZrCl4) as a catalyst has also been reported to be highly efficient for the acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under mild conditions but can be cleaved by strong oxidizing agents such as perchloric acid (HClO4) in dichloromethane (CH2Cl2) .
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of esters, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, providing stability against nucleophiles and bases.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its therapeutic potential in various medical applications.
Industry: Utilized in the production of polyacetals and other polymers.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane involves its interaction with specific molecular targets and pathways. The azoxy group can interact with DNA and histones, potentially scavenging nuclear material released from damaged cells . Additionally, the compound may function as a calcium-dependent lectin, influencing various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
Meldrum’s Acid: Another compound with a 1,3-dioxane ring, known for its high acidity and stability.
Uniqueness
2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
137241-21-5 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
1-(2-methyl-1,3-dioxan-2-yl)ethyl-methylimino-oxidoazanium |
InChI |
InChI=1S/C8H16N2O3/c1-7(10(11)9-3)8(2)12-5-4-6-13-8/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
PMMQPTODOZMNTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(OCCCO1)C)[N+](=NC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


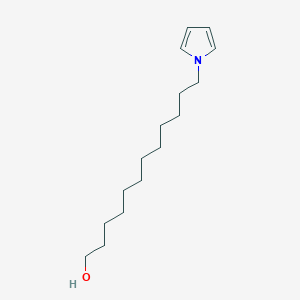

![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
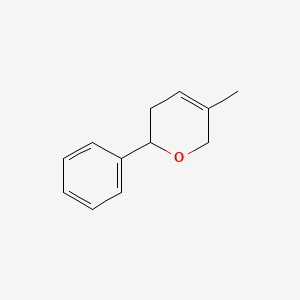
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)
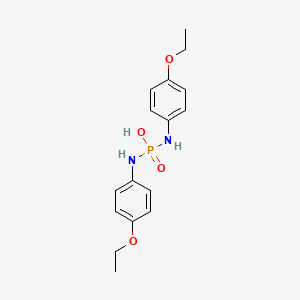
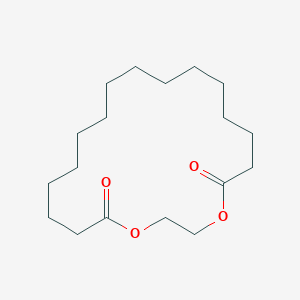
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)
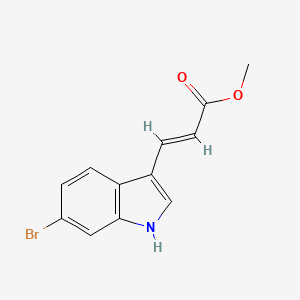
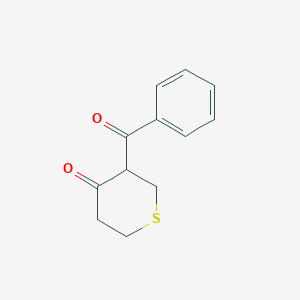
![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)
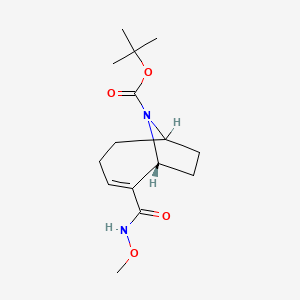
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
